N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic small molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an acetamide moiety substituted with an azetidine ring bearing a 1,2,4-oxadiazol-5-yl group and a thiophene substituent. The oxalate salt form enhances solubility and bioavailability, making it suitable for pharmacological evaluation . Its synthesis likely involves cyclization reactions to form the oxadiazole and azetidine rings, followed by salt formation with oxalic acid .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S.C2H2O4/c24-17(20-14-1-2-15-16(7-14)26-5-4-25-15)10-23-8-13(9-23)19-21-18(22-27-19)12-3-6-28-11-12;3-1(4)2(5)6/h1-3,6-7,11,13H,4-5,8-10H2,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGQWZWTKLDTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that exhibits significant biological activity. Its structural components suggest potential interactions with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a unique combination of a benzo[dioxin] moiety and an azetidine ring. The presence of the thiophene and oxadiazole units enhances its potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molecular Weight | 384.45 g/mol |
| CAS Number | Not available |
| Purity | >98% |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cathepsin X, which plays a role in cancer progression. The presence of the dioxin moiety may enhance binding affinity to target enzymes .
- Antiviral Properties : Some derivatives have demonstrated antiviral activities against viruses like Tobacco Mosaic Virus (TMV), suggesting that this compound may also exhibit similar effects .
- Cell Migration Inhibition : The compound's ability to inhibit cell migration has been noted in studies involving prostate cancer cells (PC-3), which is crucial for metastasis prevention .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:
- Efficacy in Cell Lines : In vitro studies indicate that the compound does not exhibit cytotoxicity at concentrations up to 10 μM in various cancer cell lines .
- Selectivity : The compound shows selectivity towards certain cysteine peptidases over others, indicating potential for targeted therapy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study involving triazole-based inhibitors demonstrated that compounds with similar structures significantly inhibited tumor cell migration and proliferation .
- Neuroprotective Effects : Compounds with the dioxin structure have been associated with neuroprotective properties, enhancing neurite outgrowth in neuronal cell models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a dihydrobenzo[b][1,4]dioxin core, azetidine, oxadiazole, and thiophene moieties. Below is a comparative analysis with related derivatives:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Complexity and Bioactivity :
- The target compound’s oxadiazole-azetidine-thiophene system may enhance binding to hydrophobic enzyme pockets compared to simpler derivatives like dichloroacetyl-dihydrobenzoxazoles .
- The thiophene moiety could improve metabolic stability over pyrazine or triazole analogs (e.g., ’s compound) due to reduced susceptibility to oxidative degradation .
Solubility and Formulation: The oxalate salt form likely confers superior aqueous solubility compared to neutral analogs (e.g., triazole-thio or isoquinolin-oxy derivatives), facilitating in vivo testing .
Synthetic Accessibility :
- Dichloroacetyl-dihydrobenzoxazoles () are synthesized via straightforward acetylation, whereas the target compound requires multi-step heterocycle formation (oxadiazole cyclization, azetidine coupling), increasing synthetic complexity .
Bioactivity Trends: Dichloroacetyl derivatives exhibit broad antifungal activity, while triazole-thio and isoquinolin-oxy analogs show niche antimicrobial or cytotoxic effects. The target compound’s oxadiazole-azetidine system may target kinase pathways (e.g., PI3K) implicated in cancer, akin to other oxadiazole-containing therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
